1-(Butan-2-YL)-1H-indazol-6-amine (CAS 1622849-43-7), also known as GSK3145095, is a substituted indazole amine developed as a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key regulator of cellular necroptosis and inflammation, RIPK1 is a therapeutic target in various pathologies, including inflammatory diseases and cancer. This compound serves as a critical research tool for investigating RIPK1-mediated signaling pathways, offering a distinct profile compared to other kinase inhibitors or less optimized indazole analogs.
The precise structure of 1-(Butan-2-YL)-1H-indazol-6-amine is critical for its function, and substitution with close analogs is likely to yield misleading or non-reproducible results. The specific *sec*-butyl group at the N1 position of the indazole core is a result of targeted optimization to achieve high potency and kinase selectivity. Replacing this moiety with other alkyl groups or using the parent 1H-indazol-6-amine scaffold can lead to a significant loss of inhibitory activity and selectivity against the RIPK1 target. For researchers requiring a well-characterized, selective tool for RIPK1 pathway analysis, procurement of this exact compound is necessary to avoid the confounding off-target effects or low potency associated with less optimized, generic indazole derivatives.
In a direct enzymatic assay, 1-(Butan-2-YL)-1H-indazol-6-amine (GSK3145095, referred to as compound 6) demonstrates an IC50 of 6.3 nM against RIPK1. This is a significant improvement in potency compared to its structural analog (compound 5), which differs by a single methyl group on the benzazepinone core and shows an IC50 of 42 nM. This highlights the compound's refined structure-activity relationship for maximal target engagement.
| Evidence Dimension | RIPK1 Enzymatic Inhibition (IC50) |
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | Structural Analog (Compound 5): 42 nM |
| Quantified Difference | ~6.7-fold higher potency |
| Conditions | In vitro enzymatic assay against human RIPK1. |
This potency difference justifies procuring this specific molecule over near-analogs for experiments requiring maximal target inhibition at lower, more selective concentrations.
1-(Butan-2-YL)-1H-indazol-6-amine exhibits exquisite selectivity for RIPK1. When screened against a panel of 222 kinases at a 1 µM concentration, it demonstrated greater than 99% inhibition only for RIPK1. This clean profile ensures that observed biological effects are attributable to RIPK1 inhibition, not confounding off-target activities, a critical factor for reproducibility and valid data interpretation.
| Evidence Dimension | Kinase Inhibition at 1 µM |
| Target Compound Data | >99% inhibition of RIPK1 |
| Comparator Or Baseline | 221 other kinases: <50% inhibition for all |
| Quantified Difference | Highly selective; no significant off-target kinase activity identified in the panel. |
| Conditions | Binding assay panel of 222 different kinases. |
Procuring a highly selective inhibitor is crucial for target validation studies, preventing investment in experiments where results are confounded by off-target effects.
The compound's high enzymatic potency translates effectively to a complex, physiologically relevant system. In a human whole blood assay designed to measure RIPK1-dependent inflammatory cytokine production, it inhibited MIP-1β release with an IC50 of 5 nM. This demonstrates robust cell permeability and stability in a biological matrix, confirming its suitability for cell-based and ex-vivo experimental workflows.
| Evidence Dimension | Inhibition of MIP-1β release (IC50) |
| Target Compound Data | 5 nM |
| Comparator Or Baseline | U937 Cellular ATP Assay (IC50): 1.6 nM |
| Quantified Difference | Maintains low nanomolar potency in a complex biological matrix. |
| Conditions | Human whole blood stimulated with TNF, QVD-Oph, and a SMAC mimetic. |
This confirms the compound is not just an enzyme inhibitor but a practical tool for cell-based research, justifying its procurement for studies beyond simple biochemical assays.
Due to its exceptional potency (IC50 = 6.3 nM) and exquisite kinase selectivity, this compound is the right choice for experiments designed to confirm the role of RIPK1 in specific cellular pathways or disease models, ensuring that observed effects are directly linked to the target.
The demonstrated ability to potently inhibit RIPK1-mediated cytokine release in a human whole blood assay (IC50 = 5 nM) makes this compound highly suitable for translational research using primary human tissues, bridging the gap between in-vitro biochemistry and more complex biological systems.
This compound was specifically developed and characterized as a clinical candidate for pancreatic cancer, making it a well-documented and relevant tool for oncology researchers investigating the role of RIPK1 signaling and immune suppression in the tumor microenvironment.